1,2-Bis(trichlorosilyl)ethane (BTCSE) is a homobifunctional organosilane characterized by two highly reactive trichlorosilyl groups separated by a flexible ethylene bridge. In industrial and advanced laboratory settings, it is primarily procured as a volatile, carbon-containing silicon precursor for Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and the synthesis of Periodic Mesoporous Organosilicas (PMOs). With a boiling point of approximately 202 °C and a density of 1.48 g/mL, BTCSE provides sufficient vapor pressure for gas-phase deposition while delivering a pre-formed Si-C-C-Si backbone. This unique structural motif makes it highly valuable for depositing silicon carbon nitride (SiCN) films, forming highly cross-linked self-assembled monolayers (SAMs) for corrosion protection, and acting as a foundational building block for non-oxide ceramics and hybrid organic-inorganic materials [1].
Buyers often consider substituting BTCSE with its alkoxy analogs, such as 1,2-bis(triethoxysilyl)ethane (BTEE), due to their easier handling and lower moisture sensitivity. However, alkoxy-silanes exhibit significantly lower reactivity, requiring acid or base catalysts for sol-gel processes and higher thermal budgets for vapor deposition, which often results in unwanted oxygen incorporation. Furthermore, substituting BTCSE with monofunctional chlorosilanes (e.g., alkyltrichlorosilanes) fails to produce the continuous, cross-linked siloxane networks required for high-performance moisture barriers and robust SAMs. The dual -SiCl3 functionality of BTCSE is non-negotiable for applications requiring rapid, catalyst-free condensation with surface hydroxyls or ammonia, ensuring the structural integrity of the ethylene bridge in the final material [1].
In surface modification applications, the dual trichlorosilyl groups of BTCSE enable the formation of horizontally cross-linked siloxane planes, which significantly outperform monofunctional silanes. Electrochemical impedance spectroscopy (EIS) and polarization tests on metal surfaces modified with a BTCSE-crosslinked multilayer demonstrated a protective efficiency of 93.1% in aerated 0.5 M Na2SO4. In contrast, standard long-chain alkanethiol or monofunctional silane monolayers suffer from rapid degradation and lower protective efficiencies under identical harsh conditions due to the lack of inter-chain siloxane bonding[1].
| Evidence Dimension | Corrosion protective efficiency (EIS/polarization in 0.5 M Na2SO4) |
| Target Compound Data | 93.1% protective efficiency (BTCSE-modified multilayer) |
| Comparator Or Baseline | Monofunctional alkanethiol/silane monolayers (Rapid degradation, significantly lower efficiency) |
| Quantified Difference | BTCSE provides >93% efficiency via robust 2D cross-linking, preventing permeation of corrosive ions. |
| Conditions | Aerated 0.5 M Na2SO4 aqueous solution on metal electrodes. |
For manufacturers of microelectronics or metal coatings, procuring BTCSE ensures the formation of a highly durable, cross-linked barrier that extends device lifetime in oxidative or corrosive environments.
BTCSE is uniquely suited for the thermal Atomic Layer Deposition (ALD) of silicon carbon nitride (SiCN) films at temperatures between 300 °C and 600 °C. When pulsed with ammonia (NH3), the highly reactive Si-Cl bonds of BTCSE undergo rapid ammonolysis, while the robust ethane bridge incorporates carbon directly into the film matrix. Compared to single-silicon precursors like SiCl4 or octachlorotrisilane (OCTS) which require separate carbon sources and higher decomposition temperatures, BTCSE allows for direct, stoichiometric carbon incorporation without the oxygen contamination typical of alkoxy-based precursors [1].
| Evidence Dimension | ALD reactivity and carbon incorporation |
| Target Compound Data | Direct Si-C-C-Si backbone incorporation at 300–600 °C with NH3 |
| Comparator Or Baseline | SiCl4 or Alkoxy-silanes (Require separate C-sources or leave O-contamination) |
| Quantified Difference | Enables single-source carbon doping with high reactivity (Si-Cl vs Si-OR) at moderate ALD thermal budgets. |
| Conditions | Thermal ALD reactor, 300–600 °C, NH3 co-reactant. |
Semiconductor manufacturers can use BTCSE to deposit highly conformal, carbon-doped SiCN spacer and barrier layers with lower thermal budgets and zero oxygen contamination.
When BTCSE is utilized as the foundational precursor (often via its methoxy derivative BTME) for hybrid organic-inorganic mesoporous materials, it yields highly ordered 2D- and 3D-hexagonal symmetries. Nitrogen adsorption measurements of these PMOs reveal exceptionally uniform pore-size distributions centered at 27 Å to 31 Å and high surface areas ranging from 750 to 1170 m2/g. In contrast, conventional functionalized mesoporous materials—where organic groups are end-grafted post-synthesis onto an inorganic silica framework—exhibit disordered structures, scattered pore-size distributions, and pore blockage[1].
| Evidence Dimension | Pore size uniformity and surface area |
| Target Compound Data | Uniform pores (27–31 Å) and high surface area (750–1170 m2/g) with 100% organic integration |
| Comparator Or Baseline | Post-synthesis end-grafted silicas (Disordered structures, blocked pores) |
| Quantified Difference | BTCSE-derived materials achieve perfect molecular-level homogeneity of the ethane bridge within the framework, maintaining >750 m2/g surface area. |
| Conditions | Surfactant-templated sol-gel synthesis and calcination/extraction. |
For buyers developing advanced catalyst supports, chromatographic stationary phases, or low-k dielectrics, BTCSE provides the structural precision and high surface area that post-grafting methods cannot achieve.
BTCSE acts as a critical cross-linking precursor in the stoichiometric, pyridine-catalyzed reaction with bis(trimethylsilyl)carbodiimide to form poly(silylcarbodiimide) gels. The use of the bis-functional BTCSE, as opposed to monosilanes (RSiCl3), fundamentally alters the gelation time, shrinkage, and pyrolysis behavior of the resulting network. These BTCSE-derived polymers exhibit excellent thermal stability, showing no decomposition in a vacuum up to 350 °C, and serve as superior preceramic polymers for advanced SiCN ceramics compared to linear or less cross-linked analogs [1].
| Evidence Dimension | Thermal stability and cross-linking density |
| Target Compound Data | Stable up to 350 °C in vacuum, forms dense non-oxidic transparent gels |
| Comparator Or Baseline | Monosilanes (RSiCl3) (Lower cross-link density, different shrinkage/yield profiles) |
| Quantified Difference | The ethane bridge provides a flexible yet highly cross-linked 3D network, optimizing the ceramic yield and reducing brittle shrinkage during pyrolysis. |
| Conditions | Pyridine-catalyzed reaction with bis(trimethylsilyl)carbodiimide. |
Materials scientists procuring precursors for SiCN ceramics will find that BTCSE offers superior gelation control and higher ceramic yields than standard monosilane precursors.
Leveraging its high volatility and dual SiCl3 reactivity, BTCSE is ideal for semiconductor fabs depositing conformal silicon carbon nitride (SiCN) films at moderate temperatures (300–600 °C) without oxygen contamination [1].
Due to its ability to form horizontally cross-linked siloxane networks, BTCSE is the precursor of choice for fabricating highly protective self-assembled monolayers (SAMs) on copper and mild steel, preventing oxidation in harsh environments[2].
BTCSE is perfectly suited for synthesizing hybrid organic-inorganic mesoporous materials with uniform pore sizes (27–31 Å) and high surface areas, critical for advanced catalysis and chromatographic separations [3].
In non-oxide sol-gel processes, BTCSE reacts with carbodiimides to form stable poly(silylcarbodiimide) gels, providing optimized shrinkage and high ceramic yields for high-temperature structural components[4].
Corrosive